N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide: is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthracene core with two ketone groups at the 9 and 10 positions, and a fluorophenylacetamide moiety attached to the 2 position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with anthracene, which is oxidized to form 9,10-anthraquinone.
Formation of Intermediate: The 9,10-anthraquinone is then reacted with 2-(4-fluorophenyl)acetic acid in the presence of a dehydrating agent such as thionyl chloride to form the corresponding acyl chloride.
Amidation Reaction: The acyl chloride is then reacted with ammonia or an amine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyanthracene derivatives.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting the replication process. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide, which lacks the fluorophenylacetamide moiety.
2-(4-Fluorophenyl)acetic acid: A precursor in the synthesis of the target compound.
9,10-Anthraquinone derivatives: Compounds with similar structures but different substituents at the 2 position.
Uniqueness
The uniqueness of this compound lies in its specific combination of the anthraquinone core and the fluorophenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, characterization, and various biological assays that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes a dioxoanthracene moiety and a fluorophenyl acetamide group. The synthesis typically involves the reaction of anthraquinone derivatives with acetamide compounds, leading to the formation of the target molecule. Characterization of the compound is often performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .
Property | Value |
---|---|
Molecular Formula | C19H18FNO3 |
Molecular Weight | 321.35 g/mol |
SMILES | O=C1C2=C(C(=O)C(=C2O)C3=CC=CC=C31)=O)C(C4=CC=C(C=C4)F)=O |
Solubility | Soluble in DMSO |
Antioxidant Properties
Recent studies have demonstrated that this compound exhibits significant antioxidant activity. This is crucial for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been quantified using various assays, including DPPH and ABTS radical scavenging tests, showing promising results compared to standard antioxidants .
Antiplatelet Activity
In vitro studies have indicated that this compound possesses antiplatelet properties, which could be beneficial in preventing thrombus formation. The mechanism appears to involve the inhibition of platelet aggregation pathways, making it a candidate for further research in cardiovascular therapies .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Results indicate that the compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .
Case Study: In Vitro Cancer Cell Line Testing
A study tested the compound against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical) | 15.3 |
MCF-7 (Breast) | 12.8 |
A549 (Lung) | 18.5 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Free Radical Scavenging : The dioxoanthracene moiety contributes to its ability to neutralize reactive oxygen species (ROS).
- Platelet Aggregation Inhibition : The fluorophenyl group may interact with specific receptors on platelets, disrupting aggregation.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells via mitochondrial signaling.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FNO3/c23-14-7-5-13(6-8-14)11-20(25)24-15-9-10-18-19(12-15)22(27)17-4-2-1-3-16(17)21(18)26/h1-10,12H,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIKUUKGCSEUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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